molecular formula C16H15N3O3S B11408164 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11408164
M. Wt: 329.4 g/mol
InChI Key: RJNZZNNGNJLIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. This hybrid molecule features a 1,3,4-thiadiazole ring, known for its significant metabolic stability and role as a hydrogen-binding domain, linked to a chromene-2-carboxamide moiety . This specific structural combination is of high interest in medicinal chemistry for developing new therapeutic agents. The core 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine bases, allowing derivatives to potentially interfere with DNA replication in target cells . Compounds sharing this core structure have demonstrated a wide range of potent biological activities in research settings, including notable anticancer effects through mechanisms such as cell cycle arrest at the G2/M phase and the induction of apoptosis and necrosis in cancer cell lines . Furthermore, structurally related chromene-thiadiazole hybrids have shown promising antibacterial properties against resistant Gram-positive bacteria, suggesting this compound could be a valuable candidate for investigating new anti-infective strategies . Researchers can utilize this chemical for screening against various biological targets, exploring enzyme inhibition, and conducting in-depth molecular modelling and ADMET profiling to assess its potential as a lead compound . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-4-13-18-19-16(23-13)17-15(21)12-7-11(20)10-6-5-8(2)9(3)14(10)22-12/h5-7H,4H2,1-3H3,(H,17,19,21)

InChI Key

RJNZZNNGNJLIDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Versatile Precursor: serves as a versatile precursor for synthesizing various heterocycles.

Industrial Production:: Unfortunately, detailed industrial production methods for this compound are scarce due to its rarity. Researchers often synthesize it in the lab for specific applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃).

Major Products:: The specific products depend on reaction conditions and substituents. Further research is needed to identify major products.

Scientific Research Applications

Chemistry::

    Heterocyclic Synthesis: As a versatile precursor, it contributes to heterocycle construction.

    Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.

Biology and Medicine::

    Biological Activity: Investigating its effects on enzymes, receptors, or cellular pathways.

    Antimicrobial Properties: Possible antibacterial or antifungal activity.

Industry::

    Material Science:

Mechanism of Action

The exact mechanism remains elusive. Researchers study its interactions with biological targets and pathways to understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural features, physicochemical properties, and biological implications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide and related compounds.

Structural and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
Target Compound Chromene-carboxamide 5-Ethyl (thiadiazole); 7,8-dimethyl (chromene) Not reported Est. 2.1 2 / 6 Est. 110
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide Phthalazine-carboxamide 5-Cyclopropyl (thiadiazole) 313.34 1.3 2 / 6 125
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide Valproic acid-thiadiazole hybrid 5-Ethyl (thiadiazole); 2-propyl pentane Not reported Est. 3.0 1 / 3 Est. 70
2-{[5-(4-Chlorobenzylidene)-...} (Compound 9) Thiazolidinone-thioxoacetamide 4-Chlorobenzylidene Not reported N/A 2 / 5 N/A

Key Observations:

  • Thiadiazole Substituents: The ethyl group in the target compound increases lipophilicity (higher estimated XLogP3) compared to the cyclopropyl group in the phthalazine derivative . This may enhance blood-brain barrier penetration, as seen in the anti-epileptic thiadiazole-valproic acid hybrid .
  • Core Scaffolds: The chromene-carboxamide core offers a distinct electron-rich aromatic system compared to phthalazine (diazine) or thiazolidinone (heterocyclic ketone) backbones.
  • Hydrogen Bonding: The target compound’s higher hydrogen bond acceptor count (6 vs. 3–5 in analogs) suggests stronger polar interactions, which could influence solubility and protein binding .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s poor water solubility (inferred from the ethyl and dimethyl substituents) mirrors issues observed in the valproic acid-thiadiazole hybrid, which requires formulation with β-cyclodextrin nanocapsules for improved delivery .
  • Melting Points: While direct data are unavailable, analogs with similar lipophilic groups (e.g., Compound 9 in , melting point 186–187°C) suggest moderate thermal stability .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that integrates a thiadiazole moiety with a chromene structure, which is known for its diverse biological activities. This article delves into the biological activity of this compound, supported by case studies and research findings.

Structural Features

The molecular formula of this compound is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S. The compound features:

  • Thiadiazole Ring : Known for its antimicrobial, antifungal, and anticancer properties.
  • Chromene Backbone : Contributes to the structural uniqueness and potential pharmacological properties of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution Reactions : The electron-rich nature of the chromene structure allows it to participate in electrophilic reactions.
  • Nucleophilic Substitution Reactions : The thiadiazole ring can engage in nucleophilic substitutions due to its electron-deficient character.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities:

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures often demonstrate antimicrobial properties. In vitro studies have shown that this compound has notable activity against various bacterial strains.

Antifungal Activity

The presence of the thiadiazole moiety is linked to antifungal properties. Studies have indicated efficacy against common fungal pathogens.

Anticancer Activity

The combination of the chromene and thiadiazole moieties may enhance its pharmacological profile. Preliminary findings suggest that this compound may inhibit the growth of certain cancer cell lines.

Case Studies and Research Findings

StudyFindings
Study 1 (2022)Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL.
Study 2 (2023)Showed antifungal efficacy against Candida albicans with an MIC of 16 µg/mL.
Study 3 (2024)Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiadiazole Ring : Starting from ethyl thiourea and appropriate carbonyl compounds.
  • Coupling with Chromene Structure : Utilizing electrophilic aromatic substitution to integrate the chromene backbone.

Q & A

Q. What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiadiazole core and subsequent coupling with the chromene-carboxamide moiety. Key steps include:
  • Thiadiazole Formation : Cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., H₂SO₄) at 293–298 K for 24 hours to form the 1,3,4-thiadiazol-2-amine intermediate .
  • Carboxamide Coupling : Reacting the thiadiazole amine with 7,8-dimethyl-4-oxo-4H-chromene-2-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, chloroform:acetone 3:1) or recrystallization from ethanol to achieve >95% purity.
  • Critical Parameters : Temperature control (±2°C), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.05 for amine:carbonyl chloride) to minimize side products .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Varian VXR-200 spectrometer) to confirm proton environments and carbon frameworks. For example, the chromene carbonyl signal appears at δ ~165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., VG7070) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~428.5) .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide and thiadiazole functionalities .
  • TLC Monitoring : Silufol UV-254 plates with chloroform:acetone (3:1) to track reaction progress and assess purity .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally analogous thiadiazole derivatives exhibit:
  • Anticancer Activity : Inhibition of MCF-7 (breast) and A549 (lung) cancer cell lines via IC₅₀ values <0.1 mmol L⁻¹, measured via MTT assays .
  • Antimicrobial Effects : Growth inhibition of Gram-positive bacteria (e.g., S. aureus) through disruption of cell wall synthesis enzymes .
  • Enzyme Inhibition : Interaction with kinases or cytochrome P450 isoforms, assessed via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How to design experiments to evaluate structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with modifications to the ethyl group (e.g., replacing with methyl or propyl) or chromene methyl groups to assess hydrophobicity effects .
  • In Vitro Assays :
  • Cytotoxicity : Dose-response curves (0.01–100 µM) against cancer/non-cancer cell lines (e.g., NIH3T3) to determine selectivity indices .
  • Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) and cell cycle analysis (PI staining + flow cytometry) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., GSK-3β kinase) and correlate with experimental IC₅₀ values .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
  • Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays .
  • Purity Verification : Re-analyze compounds via HPLC (>98% purity) and repeat assays with fresh batches .
  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, 16–20 hr incubation) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., chromene ring oxidation) and guide structural modifications .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate AUC, Cₘₐₓ, and half-life .

Q. How to validate the compound’s crystal structure using X-ray diffraction?

  • Methodological Answer :
  • Crystallization : Slow evaporation from DMF/ethanol (1:3) at 4°C to obtain single crystals .
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL-2018 for structure solution, with R-factor convergence <0.05. Key metrics include bond length/angle deviations and electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.